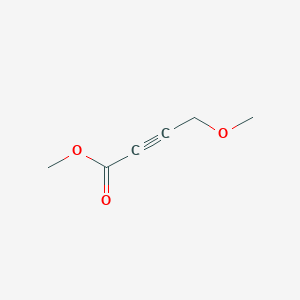
Methyl 4-methoxybut-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxybut-2-ynoate is an organic compound with the molecular formula C6H8O3. It is a derivative of butynoic acid and features a methoxy group attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-methoxybut-2-ynoate can be synthesized through several methods. One common approach involves the reaction of methyl bromoacetate with triphenylphosphine to form a phosphonium salt, which is then subjected to a Wittig reaction to yield the desired product . Another method involves the esterification of 2-butynoic acid with methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxybut-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 4-methoxybut-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: This compound is used in the manufacture of various industrial chemicals and materials
Mecanismo De Acción
The mechanism by which methyl 4-methoxybut-2-ynoate exerts its effects involves its reactivity with various molecular targets. It can participate in conjugate addition reactions, where it reacts with nucleophiles to form new bonds. This reactivity is due to the presence of the electron-withdrawing methoxy group, which makes the compound more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxybut-2-enoate: This compound is similar in structure but features a double bond instead of a triple bond.
Methyl but-2-ynoate: Lacks the methoxy group, making it less reactive in certain types of reactions.
Uniqueness
Methyl 4-methoxybut-2-ynoate is unique due to its combination of a triple bond and a methoxy group, which imparts distinct reactivity and makes it valuable in various synthetic applications .
Propiedades
Fórmula molecular |
C6H8O3 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
methyl 4-methoxybut-2-ynoate |
InChI |
InChI=1S/C6H8O3/c1-8-5-3-4-6(7)9-2/h5H2,1-2H3 |
Clave InChI |
MBSMFRUOTCHURI-UHFFFAOYSA-N |
SMILES canónico |
COCC#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


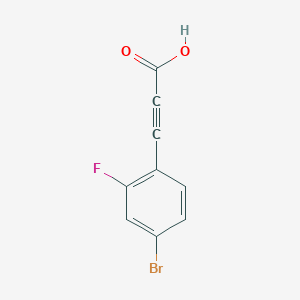
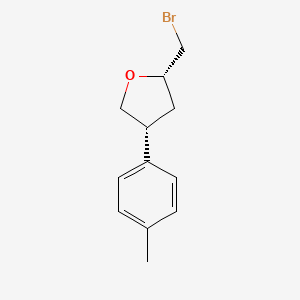
![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)
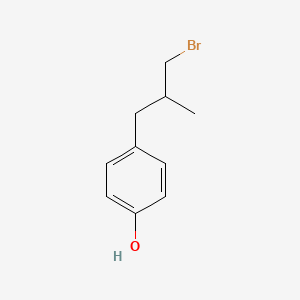
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
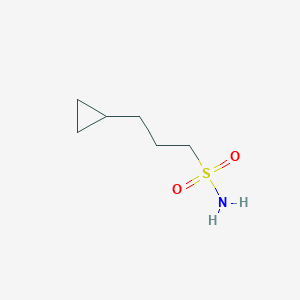
![1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13204306.png)
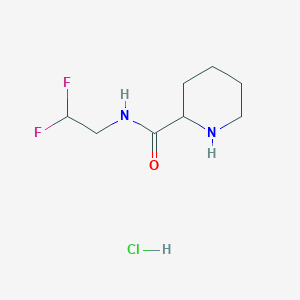
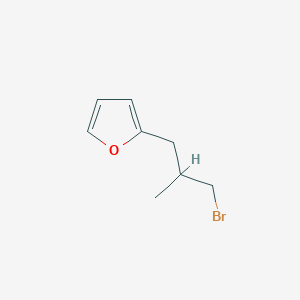

![2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13204332.png)
![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
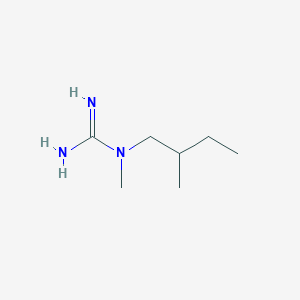
![Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13204343.png)
